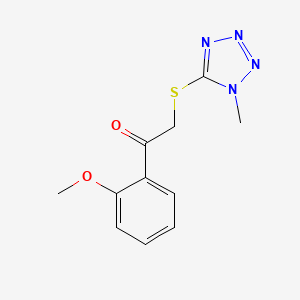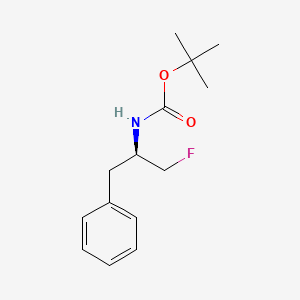
2-(3'-ChlorobenZyloxy)-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’-Chlorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(3’-Chlorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of high-purity zinc and rigorous exclusion of moisture and oxygen are critical to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a base like triethylamine, and a suitable ligand. The reaction is carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of the organozinc reagent.
Reductive Elimination: This step forms the final carbon-carbon bond and regenerates the active catalyst.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of a transient organometallic complex with the metal catalyst. This complex facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.
類似化合物との比較
Similar Compounds
- 2-(3’-Chlorobenzyloxy)-4-fluorophenylmagnesium bromide
- 2-(3’-Chlorobenzyloxy)-4-fluorophenylboronic acid
- 2-(3’-Chlorobenzyloxy)-4-fluorophenylstannane
Uniqueness
Compared to similar compounds, 2-(3’-Chlorobenzyloxy)-4-fluorophenylzinc bromide offers several advantages:
- Reactivity : It is more reactive in cross-coupling reactions, leading to higher yields and shorter reaction times.
- Selectivity : Provides better selectivity in forming the desired product, reducing the formation of side products.
- Stability : More stable under reaction conditions, making it easier to handle and store.
特性
分子式 |
C13H9BrClFOZn |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
bromozinc(1+);1-[(3-chlorophenyl)methoxy]-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
KCHMHFOAIMIORX-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)Cl)COC2=[C-]C=CC(=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


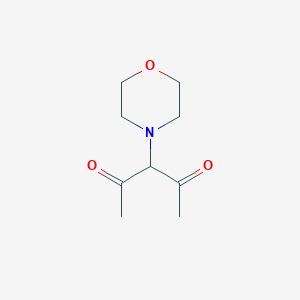
![5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894569.png)

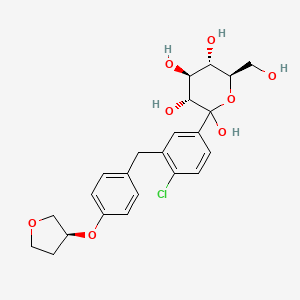
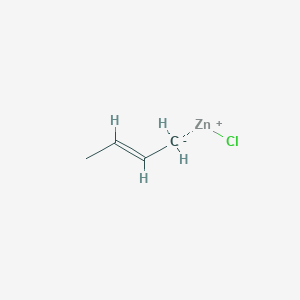
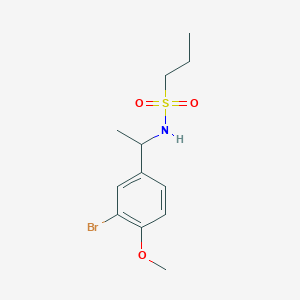
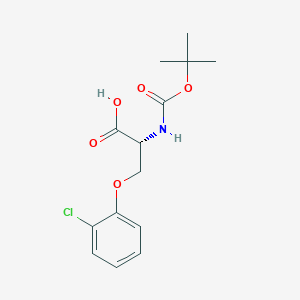
![2-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14894604.png)


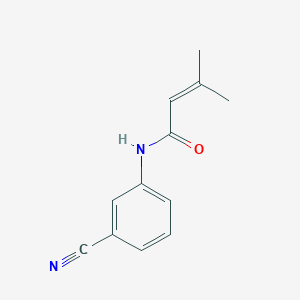
![tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
